molecular formula C23H29N3O4S B2927189 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 627815-60-5

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2927189
CAS No.: 627815-60-5
M. Wt: 443.56
InChI Key: BCUKCVAZCHWNGO-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a sophisticated chemical compound offered for research and development purposes. This molecule features a complex pyrrol-2(5H)-one core, a structure that is frequently explored in medicinal chemistry for its potential bioactivity . The scaffold is further functionalized with a 4-ethoxyphenyl group and a 2,4-dimethylthiazole-5-carbonyl moiety; thiazole derivatives are known to be privileged structures in drug discovery, often associated with a range of pharmacological activities. The compound's structural complexity, including the 3-hydroxy group and the basic 3-(dimethylamino)propyl side chain, makes it a valuable intermediate for synthesizing novel chemical libraries or for probing specific biological pathways. As a research chemical, it is ideal for screening in assays, investigating structure-activity relationships (SAR), and developing new synthetic methodologies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-6-30-17-10-8-16(9-11-17)19-18(20(27)22-14(2)24-15(3)31-22)21(28)23(29)26(19)13-7-12-25(4)5/h8-11,19,28H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUKCVAZCHWNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with various functional groups that may contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of thiazole and pyrrole derivatives. The synthetic pathways often vary based on the desired modifications to enhance biological efficacy.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies suggest that compounds similar to this one may exhibit antiviral properties, particularly against coronaviruses. For instance, modifications to the thiazole moiety have been linked to enhanced inhibitory effects on viral proteases, which are crucial for viral replication. The structure-activity relationship (SAR) indicates that specific substitutions can significantly improve potency.

Antifungal Activity

The compound has shown promise in antifungal assays, particularly against strains of Candida. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.

The biological mechanisms by which this compound exerts its effects include:

  • Inhibition of Viral Proteases : The thiazole and pyrrole components interact with viral enzymes, preventing replication.
  • Disruption of Fungal Membrane Integrity : By inhibiting ergosterol synthesis, the compound compromises fungal cell membrane integrity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeMechanismReference
AntiviralSARS-CoV ProteaseInhibition
AntifungalCandida albicansErgosterol inhibition

Case Study: Antiviral Efficacy

A study demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against SARS-CoV proteases. The most potent derivative showed an IC50 value of 3.1 nM, highlighting the potential for development as a therapeutic agent against viral infections .

Case Study: Antifungal Properties

In antifungal assays, variants of this compound displayed minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Candida albicans. These results suggest significant antifungal potential comparable to established treatments .

Structure-Activity Relationship (SAR)

Research indicates that specific structural features are crucial for the biological activity of this compound:

  • Thiazole Moiety : Enhances binding affinity to target enzymes.
  • Hydroxyl Group : May facilitate hydrogen bonding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following analogs share the pyrrol-2-one core but differ in substituents (Table 1):

Compound Name Substituent at Position 4 Substituent at Position 5 Key Modifications Reference
Target Compound 2,4-Dimethylthiazole-5-carbonyl 4-Ethoxyphenyl - -
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 4-Ethoxy-3-methylbenzoyl 4-Fluorophenyl Benzoyl vs. thiazole; fluorophenyl vs. ethoxyphenyl
5-[4-(Dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 4-Ethoxy-2-methylbenzoyl 4-(Dimethylamino)phenyl Dimethylamino phenyl enhances electron density
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one 4-Chlorobenzoyl 4-Methoxyphenyl Chloro (electron-withdrawing) vs. ethoxy (electron-donating)
5-[4-(Allyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 4-Ethoxybenzoyl 4-(Allyloxy)phenyl Thiadiazole replaces dimethylamino propyl; allyloxy increases steric bulk

Physical and Chemical Properties

Property Target Compound (Inferred) Compound Compound
Molecular Weight ~480 g/mol (C₂₄H₂₈N₃O₄S) 428.91 g/mol (C₂₃H₂₅ClN₂O₄) 428.91 g/mol (C₂₃H₂₅ClN₂O₄)
Melting Point Not reported Not reported Not reported
Solubility Moderate in polar aprotic solvents Lower solubility due to fluorophenyl Enhanced by dimethylamino groups
Stability Stable under acidic conditions Susceptible to hydrolysis at benzoyl carbonyl Stable due to chloro substituent

Structure-Activity Relationship (SAR) Insights

  • Thiazole vs. Benzoyl : Thiazole-5-carbonyl (target) may offer better metabolic stability than benzoyl () due to reduced oxidative metabolism .
  • Electron-Donating Groups : Ethoxy (target, ) and methoxy () enhance resonance stabilization, while chloro () withdraws electrons, affecting reactivity .

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